Home > Products > Screening Compounds P107496 > Lutetium Lu 177 PP-F11N
Lutetium Lu 177 PP-F11N - 1771736-69-6

Lutetium Lu 177 PP-F11N

Catalog Number: EVT-10992463
CAS Number: 1771736-69-6
Molecular Formula: C90H120LuN19O35
Molecular Weight: 2205.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lutetium Lu 177 PP-F11N is a radioconjugate composed of PP-F11N, a gastrin analog, conjugated to the beta-emitting radioisotope lutetium Lu 177, with potential antineoplastic activity and potential use as an imaging agent for scintigraphy. Following intravenous administration, the PP-F11N moiety binds to the cholecystokinin-2 (CCK-2) receptor. Subsequently, the CCK-2 receptor-expressing tumor cells can be visualized scintigraphically. In addition, the radioisotope moiety delivers a cytotoxic dose of beta radiation to CCK-2 receptor-expressing tumor cells. CCK-2 receptors are expressed on a variety of tumor cell types.
Overview

Lutetium Lu-177 PP-F11N is a radiolabeled peptide used in targeted radionuclide therapy, specifically for conditions such as medullary thyroid carcinoma. This compound combines Lutetium-177, a radioactive isotope, with a peptide that acts as an agonist for the cholecystokinin-2 receptor. The therapeutic potential of Lutetium Lu-177 PP-F11N lies in its ability to selectively target cancer cells that overexpress this receptor, thereby delivering localized radiation while minimizing damage to surrounding healthy tissues.

Source and Classification

Lutetium Lu-177 is classified as a beta-emitting radionuclide, which is often used in cancer therapy due to its favorable physical properties. The peptide component, PP-F11N, is derived from a minigastrin analogue that has been modified to enhance its affinity for the cholecystokinin-2 receptor. This combination allows for effective targeting of tumors that express high levels of this receptor, making it a promising candidate for peptide receptor radionuclide therapy (PRRT) .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lutetium Lu-177 PP-F11N involves several key steps:

  1. Peptide Synthesis: The precursor peptide PP-F11N is synthesized using solid-phase peptide synthesis (SPPS) techniques. The final product must achieve high purity (>95%) as determined by reverse-phase high-performance liquid chromatography (RP-HPLC) .
  2. Radiolabeling: The radiolabeling process utilizes no-carrier-added Lutetium-177 chloride (177LuCl3). The labeling occurs in an aqueous buffer solution (0.25 M ammonium acetate, pH 5.5) at elevated temperatures (60 °C) for approximately 40 minutes. The reaction mixture typically contains 100 µg of the peptide and 1.7 GBq of Lutetium-177 .
  3. Purification: Post-reaction, the product is purified using a C-18 SepPak column to remove unbound Lutetium and other impurities. The final formulation includes saline and stabilizers to ensure stability and sterility for clinical use .
Molecular Structure Analysis

Structure and Data

The molecular structure of Lutetium Lu-177 PP-F11N consists of a Lutetium atom coordinated to the DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) chelator attached to the N-terminal of the peptide PP-F11N. This chelation allows for stable binding of the radioactive isotope, which is crucial for maintaining therapeutic efficacy.

Molecular Composition

  • Elemental Composition:
    • Carbon (C): 49.07%
    • Hydrogen (H): 5.49%
    • Lutetium (Lu): 7.94%
    • Nitrogen (N): 12.08%
    • Oxygen (O): 25.42% .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the use of Lutetium Lu-177 PP-F11N is the binding of Lutetium-177 to the DOTA moiety within the PP-F11N peptide structure. This reaction is characterized by:

  1. Chelation Reaction: The formation of stable complexes between Lutetium ions and DOTA occurs under mild conditions, facilitating effective radiolabeling without significant degradation of the peptide.
  2. Stability Testing: The stability of the radiolabeled compound in physiological conditions is critical; studies have shown that it maintains high radiochemical purity (>95%) post-synthesis .
Mechanism of Action

Process and Data

Lutetium Lu-177 PP-F11N exerts its therapeutic effects through targeted delivery of radiation to cancer cells expressing cholecystokinin-2 receptors:

  1. Binding: Upon administration, the peptide binds specifically to CCK-2 receptors on tumor cells.
  2. Internalization: This binding leads to internalization of the radiolabeled complex into the cells.
  3. Radiation Induction: The emitted beta particles from Lutetium-177 induce DNA damage within the tumor cells, leading to cell death while sparing normal tissues due to selective targeting .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lutetium Lu-177 PP-F11N exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2031.5 g/mol for the precursor peptide.
  • Radiochemical Purity: Generally maintained at ≥95% post-synthesis.
  • Half-life of Lutetium-177: Approximately 6.65 days, allowing sufficient time for therapeutic application while minimizing prolonged radiation exposure .
Applications

Scientific Uses

Lutetium Lu-177 PP-F11N has significant applications in oncology:

  1. Targeted Radionuclide Therapy: Primarily used in treating medullary thyroid carcinoma and potentially other cancers with high CCK-2 receptor expression.
  2. Research Applications: It serves as a tool in studies investigating receptor-targeted therapies and their mechanisms within various cancer types .
  3. Clinical Trials: Ongoing clinical investigations are assessing its efficacy and safety profile in diverse patient populations with specific malignancies .

This compound exemplifies advancements in targeted cancer therapies, leveraging radioactive isotopes for improved treatment outcomes while minimizing systemic toxicity.

Properties

CAS Number

1771736-69-6

Product Name

Lutetium Lu 177 PP-F11N

IUPAC Name

2-[4-[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)

Molecular Formula

C90H120LuN19O35

Molecular Weight

2205.0 g/mol

InChI

InChI=1S/C90H123N19O35.Lu/c1-3-4-13-56(83(137)105-66(42-75(125)126)90(144)103-63(79(91)133)39-50-10-6-5-7-11-50)97-89(143)65(41-52-43-92-55-14-9-8-12-54(52)55)96-67(111)44-93-81(135)64(40-51-15-17-53(110)18-16-51)104-80(134)49(2)94-82(136)58(20-26-70(115)116)98-85(139)60(22-28-72(119)120)100-87(141)62(24-30-74(123)124)102-88(142)61(23-29-73(121)122)101-86(140)59(21-27-71(117)118)99-84(138)57(19-25-69(113)114)95-68(112)45-106-31-33-107(46-76(127)128)35-37-109(48-78(131)132)38-36-108(34-32-106)47-77(129)130;/h5-12,14-18,43,49,56-66,92,110H,3-4,13,19-42,44-48H2,1-2H3,(H2,91,133)(H,93,135)(H,94,136)(H,95,112)(H,96,111)(H,97,143)(H,98,139)(H,99,138)(H,100,141)(H,101,140)(H,102,142)(H,103,144)(H,104,134)(H,105,137)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132);/q;+3/p-3/t49-,56-,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-;/m0./s1/i;1+2

InChI Key

DTEPIUGEQLNRHF-XMGMVKEQSA-K

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Lu+3]

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[177Lu+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.